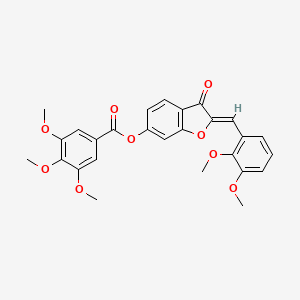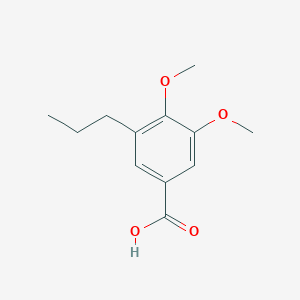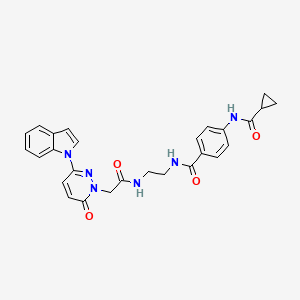
1-Methyl-3-phenyl-1H-pyrazole-4-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-phenyl-1H-pyrazole-4-sulfonyl chloride is a chemical compound characterized by a pyrazole ring substituted with a methyl group at the 1-position, a phenyl group at the 3-position, and a sulfonyl chloride group at the 4-position. This compound is part of the broader class of pyrazole derivatives, which are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science .
Preparation Methods
The synthesis of 1-Methyl-3-phenyl-1H-pyrazole-4-sulfonyl chloride typically involves the reaction of 1-Methyl-3-phenyl-1H-pyrazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group at the 4-position. Industrial production methods may involve the use of continuous flow reactors to enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
1-Methyl-3-phenyl-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives, respectively.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acid derivatives or reduction to form sulfinic acid derivatives.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides in the presence of a base to form new carbon-sulfur bonds.
Scientific Research Applications
1-Methyl-3-phenyl-1H-pyrazole-4-sulfonyl chloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory, antimicrobial, and anticancer agents.
Biological Studies: The compound is employed in the study of enzyme inhibition and receptor binding due to its ability to form stable complexes with biological macromolecules.
Industrial Applications: It is used in the production of agrochemicals, dyes, and polymers, where its sulfonyl chloride group serves as a versatile functional group for further chemical modifications.
Mechanism of Action
The mechanism of action of 1-Methyl-3-phenyl-1H-pyrazole-4-sulfonyl chloride involves its ability to act as an electrophile due to the presence of the sulfonyl chloride group. This electrophilic nature allows it to react with nucleophiles, forming covalent bonds with biological targets such as enzymes and receptors. The compound’s interactions with these molecular targets can modulate their activity, leading to various biological effects .
Comparison with Similar Compounds
1-Methyl-3-phenyl-1H-pyrazole-4-sulfonyl chloride can be compared with other pyrazole derivatives such as:
3-Methyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride: Similar in structure but with a methyl group at the 3-position instead of the 1-position.
1-Phenyl-3-methyl-1H-pyrazole-4-sulfonyl chloride: Similar in structure but with the positions of the methyl and phenyl groups swapped.
1-Methyl-3-phenyl-1H-pyrazole-5-sulfonyl chloride: Similar in structure but with the sulfonyl chloride group at the 5-position instead of the 4-position.
These comparisons highlight the unique positioning of the substituents in this compound, which can influence its reactivity and applications.
Properties
IUPAC Name |
1-methyl-3-phenylpyrazole-4-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2S/c1-13-7-9(16(11,14)15)10(12-13)8-5-3-2-4-6-8/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCYDDIQSIDVNJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=CC=CC=C2)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 2-[(2Z)-2-[(2-fluorobenzoyl)imino]-5,6-dimethoxy-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2845092.png)



![N-methyl-2-(2-nitrobenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2845096.png)
![2-(4-chlorophenoxy)-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2845100.png)


![3-[3-(4-METHYLPIPERIDINO)PROPYL]-2-THIOXO-2,3-DIHYDROPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE](/img/structure/B2845103.png)


